molecular formula C17H24N2O B2510844 1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one CAS No. 2034307-04-3

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B2510844
CAS RN: 2034307-04-3
M. Wt: 272.392
InChI Key: DMZCIMASDPDTEG-UHFFFAOYSA-N
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Description

1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)-2,2-dimethylpropan-1-one is a chemical compound that has drawn attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Studies have synthesized and evaluated derivatives of azetidinones and isoquinolines for their antimicrobial and antitubercular properties. For instance, new pyrimidine-azetidinone analogues have shown significant antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis, suggesting their potential in designing antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Anticancer Activities

Isoquinoline derivatives have been synthesized and tested for their cytotoxic activities on human cancer cells. Notably, novel isoquinolinequinone–amino acid derivatives were evaluated for cytotoxic activity against normal and cancer cell lines, revealing moderate to high cytotoxic activity. The structure-activity relationships highlighted the importance of the amino acid fragment's location and structure in determining cytotoxic effects, indicating their potential as anticancer agents (Valderrama et al., 2016).

Antifungal Activities

Isoquinoline derivatives have also been explored for their antifungal properties. For example, new 1,2,3,4-tetrahydroquinoline hybrids of ibuprofen were synthesized and screened for in vitro antioxidant, antitryptic, and inhibition of albumin denaturation activity, demonstrating potential antifungal activity (Manolov et al., 2022).

Analgesic, Antihypoxic, and Antimicrobial Activity

A series of compounds including (Z)-2-(2-Arylhydrazono)-2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)acetamides were synthesized, displaying significant analgesic effects that surpassed those of standard drugs in the hot-plate test. Some compounds also exhibited antihypoxic and antimicrobial activities, suggesting their multifunctional potential in therapeutic applications (Mikhailovskii et al., 2020).

properties

IUPAC Name

1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-17(2,3)16(20)19-11-15(12-19)18-9-8-13-6-4-5-7-14(13)10-18/h4-7,15H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZCIMASDPDTEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CC(C1)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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